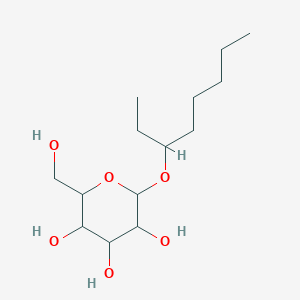

(S)-3-Octanol glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-Octanol glucoside belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol this compound is soluble (in water) and a very weakly acidic compound (based on its pKa) this compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(S)-3-Octanol glucoside is characterized by the presence of an octanol moiety linked to a glucose unit. This structure imparts unique properties that enhance its functionality in different applications. The acylation of glucosides, such as through enzymatic processes, can modify their solubility and stability, thereby broadening their application scope.

Applications in Food Science

1. Intelligent Food Packaging

Recent studies have highlighted the potential of acylated anthocyanins, including those derived from this compound, as smart indicators for food freshness. The acylation improves the lipophilicity and antioxidant activity of these compounds, making them suitable for use in packaging materials that can signal spoilage through color changes .

| Property | Before Acylation | After Acylation |

|---|---|---|

| Lipophilicity | Low | High |

| Antioxidant Activity | Moderate | Enhanced |

| Stability | Moderate | Improved |

2. Antioxidant Properties

this compound exhibits significant antioxidant properties, which can help in preventing oxidative damage in food products. This characteristic is crucial for extending the shelf life of perishable items and maintaining their nutritional quality .

Pharmaceutical Applications

1. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties that may be beneficial in managing conditions such as inflammatory bowel disease (IBD). It has been shown to modulate gut microbiota positively, increasing beneficial bacterial populations while reducing dysbiosis .

2. Cytoprotective Effects

The compound also exhibits cytoprotective effects against oxidative stress-induced cell damage. In vitro studies have demonstrated that it can mitigate cell apoptosis triggered by reactive oxygen species (ROS), suggesting its potential use in therapeutic formulations aimed at protecting cellular health .

Case Studies

1. Enzymatic Acylation of Anthocyanins

A study explored the enzymatic acylation of cyanidin-3-O-glucoside with octanoic acid using immobilized lipase. This process resulted in enhanced antioxidant activity and stability of the anthocyanin derivative, demonstrating its potential application in food packaging as a freshness indicator .

2. Impact on Gut Health

Another study investigated the effects of this compound on gut health in models simulating IBD conditions. The findings revealed that this compound could significantly reduce inflammation markers and improve gut microbiota composition .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis and Transglycosylation

Enzymes such as β-glucosidases and α-amylases catalyze the cleavage or synthesis of glycosidic bonds in (S)-3-octanol glucoside:

-

β-Glucosidase-Catalyzed Alcoholysis :

A thermostable β-glucosidase from Thermotoga neapolitana (TnBgl3B) efficiently synthesizes alkyl glucosides via transglycosylation. For example: -

Enzymatic Degradation Pathways :

Similar C-glycoside degradation mechanisms involve oxidation at the C3 position to form a keto intermediate, followed by C–C bond cleavage via carbanion intermediates (e.g., DgpBC enzyme systems) . While not directly observed for this compound, analogous O-glycoside cleavage is plausible under enzymatic conditions.

Acid-Catalyzed Hydrolysis

The ether linkage in this compound is susceptible to acid-catalyzed hydrolysis:

-

Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water.

-

Synthetic Hydrolysis Example :

Reaction Comparison Table

Stability and Reactivity Insights

-

Oxidative Stability : The glucose moiety’s hydroxyl groups may undergo oxidation under strong acidic or enzymatic conditions, though direct evidence for this compound is limited .

-

Solvent Effects : Reactions in low-polarity solvents (e.g., trichloroethylene) enhance selectivity by stabilizing covalent intermediates like glycosyl triflates .

Propiedades

Número CAS |

129742-31-0 |

|---|---|

Fórmula molecular |

C14H28O6 |

Peso molecular |

292.37 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)-6-octan-3-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C14H28O6/c1-3-5-6-7-9(4-2)19-14-13(18)12(17)11(16)10(8-15)20-14/h9-18H,3-8H2,1-2H3 |

Clave InChI |

UZTJHMFXKSHSMS-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC)OC1C(C(C(C(O1)CO)O)O)O |

SMILES canónico |

CCCCCC(CC)OC1C(C(C(C(O1)CO)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.